3-Chloro-2,6-dimethoxybenzoic acid

Vue d'ensemble

Description

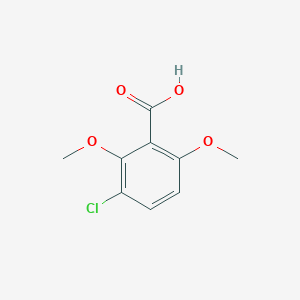

3-Chloro-2,6-dimethoxybenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. It is characterized by a benzene ring substituted with a carboxyl group and additional functional groups such as chloro and methoxy groups at specific positions on the ring.

Synthesis Analysis

The synthesis of 2,6-dimethoxybenzoic acid, a closely related compound, has been described as a multi-step process starting from resorcinol, anhydrous potassium carbonate, and carbon dioxide, followed by a reaction with dimethyl sulfate and subsequent alkaline hydrolysis . Although the synthesis of 3-chloro-2,6-dimethoxybenzoic acid is not explicitly detailed, it can be inferred that a similar synthetic route could be employed with the introduction of a chlorination step to incorporate the chloro substituent.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-chloro-2,6-dimethoxybenzoic acid has been studied using various spectroscopic techniques and density functional theory (DFT) calculations. For instance, the crystal structure of a complex involving 3-chloro-2,6-dimethoxybenzoic acid has been determined by single-crystal X-ray analysis, revealing intermolecular hydrogen bonding . Additionally, DFT studies have provided insights into the optimized geometries, vibrational frequencies, and thermodynamic properties of related chlorinated benzoic acids .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-2,6-dimethoxybenzoic acid can be inferred from studies on structurally related compounds. For example, vibrational spectroscopy has been used to investigate the vibrational modes of similar chlorinated benzoic acids, which can provide information about the strength and polarity of chemical bonds . The crystal structure analysis of a complex with 3-chloro-2,6-dimethoxybenzoic acid indicates the presence of hydrogen bonding, which can influence the compound's melting point, solubility, and other physical properties . Additionally, DFT calculations can predict the thermodynamic behavior of such compounds over a range of temperatures .

Applications De Recherche Scientifique

Polymorphic Control in Crystallization

One significant application of 3-Chloro-2,6-dimethoxybenzoic acid and its related compounds is in controlling the polymorphic outcome of crystallization. Research has demonstrated the use of additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) to influence the thermodynamic stability and phase transition kinetics in the crystallization of 2,6-dimethoxybenzoic acid, which shares structural similarities with 3-Chloro-2,6-dimethoxybenzoic acid (Semjonova & Be̅rziņš, 2022).

Crystal Complex Formation

Another area of research is the formation of crystal complexes. Studies on 3-Chloro-2,6-dimethoxybenzoic acid include its interaction with other molecules to form complex structures. These interactions often involve hydrogen bonds, as seen in the crystal complexes formed with 2',6'-dimethoxyflavone (Wallet, Gaydou, Lachekar, & Pichon-Pesme, 2000).

Synthesis Optimization

Research has also focused on optimizing the synthesis process for related compounds. For instance, studies have been conducted on the synthesis of 3,4-dimethoxybenzoic acid, highlighting the influence of process variables on the yield and formation of side products like 2-chloro-4,5-dimethoxybenzoic acid (Bjørsvik & Norman, 1999).

Chemical Interaction Studies

In-depth studies on the chemical behavior of related compounds include exploring the thermal behavior of metal complexes with 2,6-dimethoxybenzoic acid and understanding their decomposition mechanisms (Micera, Piu, Erre, Cariati, & Pusino, 1984).

Photoreactivity and Environmental Photochemistry

The photoreactivity of compounds like 4-hydroxy-3,5-dimethoxybenzoic acid (structurally similar to 3-Chloro-2,6-dimethoxybenzoic acid) has been studied for its environmental implications. The focus is on the novel pH-dependent photosubstitution pathways exhibited upon photolysis in aqueous solutions (Dallin, Wan, Krogh, Gill, & Moore, 2009).

Safety And Hazards

The safety information for 3-Chloro-2,6-dimethoxybenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and seeking immediate medical assistance if swallowed .

Propriétés

IUPAC Name |

3-chloro-2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZTVXIMOQUOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346440 | |

| Record name | 3-Chloro-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,6-dimethoxybenzoic acid | |

CAS RN |

36335-47-4 | |

| Record name | 3-Chloro-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)